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molecular formula C11H11NO3 B1418881 2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one CAS No. 740842-50-6

2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one

Cat. No. B1418881
M. Wt: 205.21 g/mol
InChI Key: YQPLEYWTKAXWAD-UHFFFAOYSA-N
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Patent
US08741898B2

Procedure details

To a solution of cold (0° C.) concentrated sulfuric acid (15 mL) was added 70% nitric acid (15 mL) dropwise over 30 min. The addition was controlled to maintain the internal reaction temperature below 5° C. After the addition, the resulting solution was transferred into an addition funnel and was added dropwise to a solution of 8,9-dihydro-5H-benzo[7]annulen-7(6H)-one (14 g, 87.5 mmol) in nitromethane (80 mL) at 0° C. over a period of 40 min. After the addition, the reaction mixture was stirred at 0° C. for 2 h. Then ice water (˜80 mL) was added to the reaction mixture, and the mixture was stirred for additional 30 min. Then the mixture was transferred to a separatory funnel where the layers were separated. The aqueous layer was extracted with ethyl acetate (3×80 mL). The combined layers were washed with cold water, sat. NaHCO3 solution and brine. After being dried (MgSO4), filtered, and concentrated, the residue was purified by flash column chromatography on silica gel (hexanes/EtOAc=3:1 to 2:1) to afford the mixture of nitro regioisomers (˜15 g), which was then purified by recrystallization from MTBE (tert-butyl methyl ether, 180 mL) to yield 7.3 g of 2-nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one (40% yield) as a yellow solid: 1H NMR (300 MHz, CDCl3) δ: 8.10-8.06 (m, 2H), 7.40-7.37 (m, 1H), 3.04-3.00 (m, 4H), 2.67-2.65 (m, 4H); LC-MS: 206 (M+H)+.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
80 mL
Type
reactant
Reaction Step Three
[Compound]
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[N+:6]([O-:9])(O)=[O:7].[CH:10]1[C:15]2[CH2:16][CH2:17][C:18](=[O:21])[CH2:19][CH2:20][C:14]=2[CH:13]=[CH:12][CH:11]=1>[N+](C)([O-])=O>[N+:6]([C:12]1[CH:11]=[CH:10][C:15]2[CH2:16][CH2:17][C:18](=[O:21])[CH2:19][CH2:20][C:14]=2[CH:13]=1)([O-:9])=[O:7]

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
15 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
14 g
Type
reactant
Smiles
C1=CC=CC2=C1CCC(CC2)=O
Name
Quantity
80 mL
Type
solvent
Smiles
[N+](=O)([O-])C
Step Three
Name
ice water
Quantity
80 mL
Type
reactant
Smiles
Step Four
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The addition
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the internal reaction temperature below 5° C
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the resulting solution was transferred into an addition funnel
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred for additional 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Then the mixture was transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
where the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (3×80 mL)
WASH
Type
WASH
Details
The combined layers were washed with cold water, sat. NaHCO3 solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After being dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography on silica gel (hexanes/EtOAc=3:1 to 2:1)
CUSTOM
Type
CUSTOM
Details
to afford
CUSTOM
Type
CUSTOM
Details
was then purified by recrystallization from MTBE (tert-butyl methyl ether, 180 mL)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC2=C(CCC(CC2)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.3 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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